3,5_dichloro-N-(carboxymethyl)anthranilic acid
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Overview
Description
3,5_dichloro-N-(carboxymethyl)anthranilic acid is a chemical compound with the molecular formula C₉H₇Cl₂NO₄ and a molecular weight of 264.06 g/mol . It is known for its unique structure, which includes a benzene ring substituted with chlorine atoms at the 3 and 5 positions, and a carboxymethyl group attached to the nitrogen atom of the anthranilic acid moiety .
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,5_dichloro-N-(carboxymethyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxy derivatives .
Scientific Research Applications
3,5_dichloro-N-(carboxymethyl)anthranilic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5_dichloro-N-(carboxymethyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3,5_dichloro-N-(carboxymethyl)anthranilic acid can be compared with other similar compounds such as:
Anthranilic acid: The parent compound, which lacks the chlorine and carboxymethyl substitutions.
3,5-dichloroanthranilic acid: Similar to this compound but without the carboxymethyl group.
N-(carboxymethyl)anthranilic acid: Similar but without the chlorine substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(carboxymethylamino)-3,5-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c10-4-1-5(9(15)16)8(6(11)2-4)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMPIZOGDCOIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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